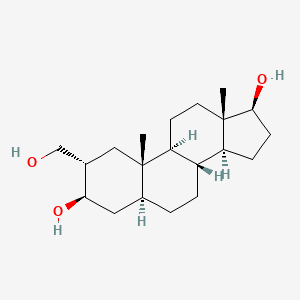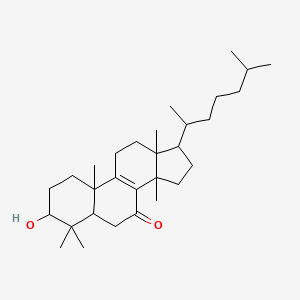
2-(2-Naphthalenyl)-2-oxoacetaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-Naphthalen-2-yl-2-oxoacetaldehyde has been explored through various methods. One approach involves the three-component reaction between 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine, catalyzed by p-toluenesulfonic acid, offering a straightforward route to synthesize naphthalen-2-ol derivatives in excellent yields (Anary‐Abbasinejad et al., 2009). Another method for obtaining aldehyde derivatives involves the photo-oxygen rearrangement of naphtho[1,8-de]dithiin monooxides, showcasing an innovative approach to generating these compounds (Furukawa et al., 1994).
Molecular Structure Analysis
The structural intricacies of similar compounds have been revealed through various analytical techniques, including X-ray crystallography. For instance, the structure and stereochemistry of a 2-naphthol–acetaldehyde condensation product were comprehensively studied, providing insights into the molecular arrangement and intramolecular interactions, such as hydrogen bonding and π–π stacking (Rashidi-Ranjbar et al., 2001).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(2-Naphthalenyl)-2-oxoacetaldehyd: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine Aldehydgruppe kann verschiedene chemische Reaktionen eingehen, was es zu einem wertvollen Baustein für die Synthese komplexer organischer Moleküle macht. So kann es beispielsweise bei der Synthese von Naphthalinderivaten verwendet werden, die für die Entwicklung neuer organischer Materialien mit potenziellen Anwendungen in der Elektronik und Photonik wichtig sind {svg_1}.
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung verwendet werden, um Pharmakophore zu erzeugen, das sind Teile von Molekülstrukturen, die für die biologische Aktivität eines Arzneimittels verantwortlich sind. Durch die Einbindung von This compound in größere Moleküle können Forscher neue Medikamentenkandidaten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen für verschiedene Krankheiten entwickeln {svg_2}.
Materialwissenschaften
Die aromatische Struktur der Verbindung macht sie für die Entwicklung organischer Halbleiter geeignet. Diese Materialien sind entscheidend für die Weiterentwicklung flexibler Elektronik, wie z. B. organischer Leuchtdioden (OLEDs) und organischer Photovoltaikzellen (OPVs). Die Forschung in diesem Bereich konzentriert sich auf die Verbesserung der elektrischen Eigenschaften und der Stabilität dieser Materialien {svg_3}.
Umweltforschung
This compound: kann auch hinsichtlich seiner Umweltauswirkungen untersucht werden, insbesondere seines Verhaltens und seiner Umwandlung in natürlichen Umgebungen. Das Verständnis seiner Abbauwege kann die Entwicklung von Sanierungsstrategien für Gebiete informieren, die mit ähnlichen organischen Verbindungen kontaminiert sind {svg_4}.
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in der analytischen Chemie dienen. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen ihre Verwendung bei der Kalibrierung von Instrumenten oder der Validierung analytischer Methoden, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS), die für die genaue Messung chemischer Substanzen unerlässlich sind {svg_5}.
Industrielle Anwendungen
In einem industriellen Kontext könnte This compound bei der Synthese von Farbstoffen, Pigmenten und anderen Naphthalinverbindungen eingesetzt werden. Seine chemische Reaktivität ermöglicht es ihm, ein Vorläufer für verschiedene Industriechemikalien zu sein, die in Produktionsprozessen verwendet werden {svg_6}.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yl-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMEYJSJZWIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944758 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22115-06-6 | |
| Record name | Naphthylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime in the synthesis process described in the research?
A1: The research utilizes 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime as a key starting material to synthesize a novel 1,2,3,4-tetrahydroquinazoline oxime derivative []. This derivative is of interest because it can act as a tridentate ligand, meaning it can bind to metal ions through three donor atoms. The researchers specifically investigate its complexation with Co(III) and Ni(II) ions, forming complexes with potential applications in various fields. The presence of the naphthalene and oxime groups in the initial 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime likely influences the properties and reactivity of the final ligand and its complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






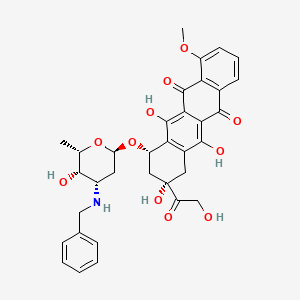

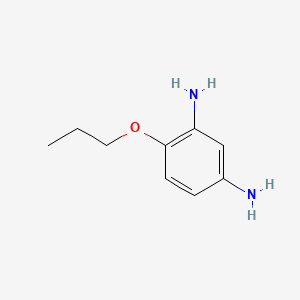
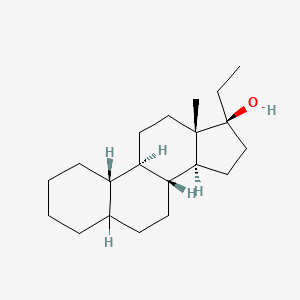

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
